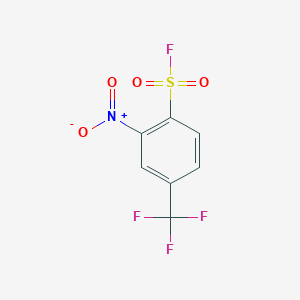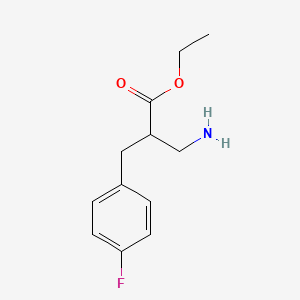![molecular formula C7H11BrClNS B13512786 [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group attached to the 2-position, and a dimethylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Methylation: The brominated thiophene is then subjected to a methylation reaction using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product is reacted with dimethylamine under suitable conditions to introduce the dimethylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: De-brominated thiophenes or reduced thiophene derivatives.
科学研究应用
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
作用机制
The mechanism of action of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamine group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.
相似化合物的比较
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride can be compared with other thiophene derivatives:
[(5-Chlorothiophen-2-yl)methyl]dimethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[(5-Methylthiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
[(5-Nitrothiophen-2-yl)methyl]dimethylamine hydrochloride: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C7H11BrClNS |
|---|---|
分子量 |
256.59 g/mol |
IUPAC 名称 |
1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-9(2)5-6-3-4-7(8)10-6;/h3-4H,5H2,1-2H3;1H |
InChI 键 |
ZLAVIQCLLQPUBA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(S1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)
![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)


![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)



![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)

